molecular formula C6H10N2O2 B2676023 2-(2-iminopyrrolidin-1-yl)acetic Acid CAS No. 16849-26-6

2-(2-iminopyrrolidin-1-yl)acetic Acid

Cat. No.: B2676023
CAS No.: 16849-26-6
M. Wt: 142.158
InChI Key: QSMIRUXCDJJKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-iminopyrrolidin-1-yl)acetic Acid is a compound of interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring with an imino group and an acetic acid moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iminopyrrolidin-1-yl)acetic Acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the imino group and the acetic acid moiety. One common method includes the condensation of pyrrolidine with glycine derivatives under acidic conditions, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-iminopyrrolidin-1-yl)acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The acetic acid moiety can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as esters, amides, and reduced amines, which can be further utilized in different applications.

Scientific Research Applications

2-(2-iminopyrrolidin-1-yl)acetic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential interactions with biological macromolecules and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-iminopyrrolidin-1-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imino group can form hydrogen bonds and electrostatic interactions, while the acetic acid moiety can participate in ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic Acid: Similar in structure but lacks the imino group.

    2-(1-pyrrolidinyl)acetic Acid: Similar but without the imino functionality.

    N-acetylpyrrolidine: Contains an acetyl group instead of an acetic acid moiety.

Uniqueness

2-(2-iminopyrrolidin-1-yl)acetic Acid is unique due to the presence of both the imino group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs.

Properties

IUPAC Name

2-(2-iminopyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c7-5-2-1-3-8(5)4-6(9)10/h7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMIRUXCDJJKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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